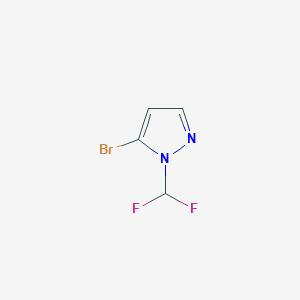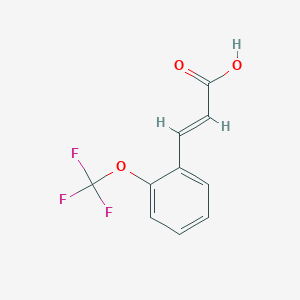
AKS-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AKS-19 is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
AKS-19, also known as Tirbanibulin, primarily targets microtubules in cells . Microtubules are key structural elements of the cell cytoskeleton, playing crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Tirbanibulin acts as a microtubule inhibitor, disrupting the polymerization of tubulin and Src kinase signaling . By inhibiting tubulin polymerization, Tirbanibulin prevents the formation of microtubules, thereby disrupting the normal functioning of the cell cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Tirbanibulin is the tubulin polymerization pathway . By inhibiting this pathway, Tirbanibulin disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to a variety of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the body’s ability to excrete it can also affect its overall bioavailability .
Result of Action
The primary molecular effect of Tirbanibulin’s action is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis . On a cellular level, this can result in the death of rapidly dividing cells, such as those found in actinic keratoses (AKs) and other forms of skin cancer . This makes Tirbanibulin a potentially effective treatment for these conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, humidity, and pH can affect the stability and bioavailability of the compound . Additionally, the presence of other chemicals or substances in the environment can potentially interact with the compound, influencing its action and efficacy . Therefore, it’s crucial to consider these environmental factors when developing and administering treatments with this compound .
属性
CAS 编号 |
71970-74-6 |
|---|---|
分子式 |
C11H18N2O |
分子量 |
194.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6274148.png)
